D-Glucitol 1,3,4,5,6-pentalaurate

Description

Contextualization of D-Glucitol Derivatives in Green Chemistry and Sustainable Materials Science

The principles of green chemistry, which advocate for the use of renewable resources and the design of environmentally benign products and processes, are central to the growing interest in D-glucitol derivatives. palmercruz.com D-glucitol, being derived from abundant biomass sources like starch, represents a renewable alternative to petroleum-based polyols. dataintelo.com The conversion of D-glucitol into its ester derivatives aligns with the goal of creating value-added products from biorenewable feedstocks. researchgate.net

The resulting D-glucitol esters are often biodegradable and exhibit low toxicity, further enhancing their appeal as sustainable materials. palmercruz.comatamanchemicals.com Their application in various sectors, including personal care, food, and pharmaceuticals, underscores their potential to replace synthetic chemicals with more eco-friendly alternatives. ontosight.aishreechem.in The development of bio-based polyol esters is a key trend in the broader movement towards a circular economy and sustainable material science. dataintelo.com

Significance of Fatty Acid Esters of D-Glucitol in Academic and Industrial Research

Fatty acid esters of D-glucitol, often referred to as sorbitan (B8754009) esters in their dehydrated form, are a well-established class of non-ionic surfactants. atamanchemicals.comncats.io Their amphiphilic nature, arising from the hydrophilic D-glucitol head and the lipophilic fatty acid tail, allows them to stabilize emulsions and act as effective wetting agents and dispersants. atamanchemicals.comatamanchemicals.com This functionality has led to their widespread use in the food, cosmetic, and pharmaceutical industries. ontosight.aishreechem.in

Academic research has focused on optimizing the synthesis of these esters, often employing enzymatic methods to achieve regioselectivity and milder reaction conditions compared to traditional chemical synthesis. mdpi.com Industrial research, on the other hand, has been driven by the need for high-performance, bio-based additives for a variety of applications, including lubricants, plasticizers, and polymer additives. atamanchemicals.comglobalgrowthinsights.com The global market for polyol esters is expanding, with a significant push towards bio-based variants due to increasing environmental regulations and consumer demand for sustainable products. palmercruz.comdataintelo.comglobalgrowthinsights.com

Scope of Research on D-Glucitol 1,3,4,5,6-Pentalaurate

While the mono- and di-esters of D-glucitol with various fatty acids are well-documented, specific research on this compound is notably limited in publicly available literature. This highly esterified derivative of D-glucitol, where five of the six hydroxyl groups are esterified with lauric acid, represents a more lipophilic molecule compared to its less substituted counterparts.

The research scope for this compound can be inferred from the properties and applications of similar polyol esters. Its high degree of esterification suggests potential utility as a lubricant base oil, a plasticizer for polymers, or a key component in the synthesis of more complex macromolecules. The presence of five laurate chains would significantly influence its physical properties, such as viscosity, melting point, and solubility.

Future research would likely focus on its synthesis, purification, and comprehensive characterization. Investigating its performance in applications such as biolubricants, polymer modification, and as a phase change material for thermal energy storage could unveil novel uses for this specific D-glucitol ester. researchgate.net

Due to the limited direct data on this compound, the following table presents a comparative overview of the known properties of related D-glucitol laurate esters to provide a contextual understanding.

| Property | D-Glucitol Monolaurate | D-Glucitol Dilaurate | This compound (Inferred) |

| Molecular Formula | C18H36O7 | C30H58O8 | C78H146O11 |

| Molecular Weight ( g/mol ) | 364.47 | 546.77 ontosight.ai | 1279.98 |

| Physical State | Solid | Waxy Solid ontosight.ai | Likely a viscous liquid or waxy solid |

| Solubility in Water | Sparingly soluble | Low solubility ontosight.ai | Insoluble |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) | Soluble in ethanol and isopropyl alcohol ontosight.ai | Highly soluble in nonpolar organic solvents |

| Primary Application | Emulsifier, Surfactant ontosight.ai | Emollient, Moisturizer ontosight.ai | Potential as a lubricant, plasticizer |

This table is based on available data for mono- and di-laurate esters and provides inferred properties for the pentalaurate ester for illustrative purposes.

Detailed Research Findings

While direct experimental data on this compound remains elusive, a review of the synthesis and properties of analogous D-glucitol esters provides a framework for understanding its potential characteristics and research directions.

The synthesis of D-glucitol esters can be achieved through both chemical and enzymatic routes. Chemical esterification typically involves the reaction of D-glucitol with a fatty acid or its derivative at elevated temperatures, often in the presence of an acid or base catalyst. europa.eu This method, however, can lead to a mixture of products with varying degrees of esterification and the formation of anhydro-derivatives like sorbitan. europa.eu

Enzymatic synthesis, often utilizing lipases, offers a greener alternative with higher selectivity, allowing for targeted esterification at specific hydroxyl groups under milder conditions. mdpi.com For a highly substituted ester like the pentalaurate, a multi-step synthesis or carefully controlled reaction conditions would be necessary to achieve the desired degree of esterification. A high-temperature, solvent-free synthesis method has been explored for other polyol fatty acid esters and could be a viable approach. rsc.org

The physicochemical properties of D-glucitol esters are largely determined by the degree of esterification and the chain length of the fatty acid. An increase in the number of fatty acid chains leads to a decrease in water solubility and an increase in lipophilicity. europa.eu Therefore, this compound is expected to be a highly non-polar molecule with properties more akin to a lipid or wax.

The following table summarizes the expected influence of the degree of esterification on the properties of D-glucitol laurates, based on general trends observed in polyol esters.

| Property | Influence of Increasing Esterification |

| Hydrophilicity | Decreases |

| Lipophilicity | Increases |

| Melting Point | Generally increases, but can be complex |

| Viscosity | Increases |

| Surface Activity | Decreases (loses amphiphilic character) |

This table illustrates general trends and the actual properties would need to be determined experimentally.

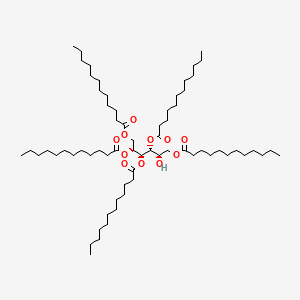

Structure

2D Structure

Properties

CAS No. |

94108-71-1 |

|---|---|

Molecular Formula |

C66H124O11 |

Molecular Weight |

1093.7 g/mol |

IUPAC Name |

[(2S,3R,4R,5R)-3,4,5,6-tetra(dodecanoyloxy)-2-hydroxyhexyl] dodecanoate |

InChI |

InChI=1S/C66H124O11/c1-6-11-16-21-26-31-36-41-46-51-60(68)73-56-58(67)65(76-63(71)54-49-44-39-34-29-24-19-14-9-4)66(77-64(72)55-50-45-40-35-30-25-20-15-10-5)59(75-62(70)53-48-43-38-33-28-23-18-13-8-3)57-74-61(69)52-47-42-37-32-27-22-17-12-7-2/h58-59,65-67H,6-57H2,1-5H3/t58-,59+,65+,66+/m0/s1 |

InChI Key |

SIEDUZNVHFJQQF-LVOMGTGVSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of D Glucitol 1,3,4,5,6 Pentalaurate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone for the characterization of D-Glucitol 1,3,4,5,6-pentalaurate, enabling the unambiguous confirmation of its structure. Through a suite of one-dimensional and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound provides essential information for structural verification. The spectrum is characterized by distinct regions corresponding to the glucitol backbone protons and the protons of the five laurate acyl chains.

The protons on the glucitol backbone (H-1 to H-6) are expected to appear in the downfield region, typically between δ 3.5 and 5.5 ppm. oregonstate.edu Their chemical shifts are significantly influenced by the deshielding effect of the adjacent ester carbonyl groups. The protons of the methylene (B1212753) group at the C-2 position, which is the only hydroxylated position in this molecule, would show a different chemical shift compared to the esterified positions. The five laurate chains produce characteristic signals: a triplet around δ 2.3 ppm for the α-methylene protons adjacent to the carbonyl group, a multiplet around δ 1.6 ppm for the β-methylene protons, a broad multiplet around δ 1.2-1.4 ppm for the bulk of the methylene protons in the long aliphatic chain, and a terminal methyl group signal appearing as a triplet around δ 0.9 ppm. fkit.hr The integration of these signals confirms the ratio of the glucitol unit to the five laurate chains.

Expected ¹H NMR Chemical Shift Assignments for this compound

This table presents expected values based on the analysis of structurally related polyol esters. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Lauryl -CH₃ | ~ 0.9 | Triplet (t) |

| Lauryl -(CH₂)₈- | ~ 1.2-1.4 | Broad Multiplet (m) |

| Lauryl β-CH₂ | ~ 1.6 | Multiplet (m) |

| Lauryl α-CH₂-C=O | ~ 2.3 | Triplet (t) |

| Glucitol H-2 (unsubstituted) | ~ 3.6-4.0 | Multiplet (m) |

| Glucitol Backbone (H-1, H-3, H-4, H-5, H-6) | ~ 4.0-5.5 | Multiplets (m) |

Complementing the proton data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton. uoc.gr Each carbon in the molecule, from both the D-glucitol core and the laurate chains, gives a distinct signal.

The carbonyl carbons of the five ester groups are the most downfield, typically appearing around δ 172-174 ppm. nist.gov The six carbons of the D-glucitol backbone resonate in the δ 60-80 ppm range, with their exact shifts depending on the esterification pattern. libretexts.org The unsubstituted C-2 carbon would have a chemical shift distinct from the five carbons bearing laurate esters. The laurate chains exhibit a series of signals corresponding to the terminal methyl carbon (around δ 14 ppm), the bulk methylene carbons (in the δ 22-32 ppm range), and the α- and β-carbons relative to the carbonyl group (around δ 34 ppm and δ 25 ppm, respectively). fkit.hrnist.gov

Expected ¹³C NMR Chemical Shift Assignments for this compound

This table presents expected values based on the analysis of structurally related polyol esters. Actual values may vary based on solvent and experimental conditions.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Lauryl -CH₃ | ~ 14 |

| Lauryl -(CH₂)n- | ~ 22-32 |

| Lauryl β-CH₂ | ~ 25 |

| Lauryl α-CH₂-C=O | ~ 34 |

| Glucitol Backbone (C-1 to C-6) | ~ 62-75 |

| Ester C=O | ~ 172-174 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for the complete and unambiguous assignment of all signals, especially for a molecule of this complexity. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It is used to trace the connectivity of the protons along the D-glucitol backbone, for instance, by showing a correlation between H-1 and H-2, H-2 and H-3, and so on. This helps to differentiate and assign the heavily overlapped multiplets of the backbone protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This experiment is essential for definitively assigning the carbon signals of the glucitol backbone and the laurate chains by linking them to their already assigned proton counterparts. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for confirming the precise structure of this compound. It shows correlations between protons and carbons that are separated by two or three bonds. The key correlations would be between the protons of the glucitol backbone (H-1, H-3, H-4, H-5, H-6) and the carbonyl carbons (C=O) of the laurate esters. oup.com These long-range correlations provide definitive proof of which hydroxyl groups on the original D-glucitol molecule have been esterified, thus confirming the 1,3,4,5,6-pentaester substitution pattern.

For analyzing this compound in its solid state or as part of a polymeric material, solid-state NMR (ssNMR) is a powerful, non-destructive technique. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the structure, conformation, and dynamics of the molecules in their solid-phase environment. researchgate.net Techniques such as Cross-Polarization/Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. This analysis can reveal details about the packing of the molecules, the conformation of the glucitol backbone, the mobility of the laurate chains, and the nature of intermolecular interactions, which are all critical to understanding the material's bulk properties.

Mass Spectrometry (MS) for Molecular Structure Elucidation and Purity Assessment

Mass spectrometry is a vital tool for confirming the molecular weight of this compound and assessing its purity. Soft ionization techniques are particularly suited for analyzing large, thermally labile molecules like polyol esters.

Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred method for the mass analysis of this compound. This technique allows for the gentle ionization of the molecule directly from a solution, preventing fragmentation and enabling the accurate determination of its molecular weight. nih.gov

For this compound (C₆₆H₁₂₄O₁₁), the calculated monoisotopic mass is approximately 1092.9 g/mol . In a typical positive-ion mode ESI-MS spectrum, the compound would be detected as protonated or sodiated adducts. mdpi.comnih.gov

Expected ESI-MS Adduct Ions for this compound

| Ion Species | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecule | ~ 1093.9 |

| [M+Na]⁺ | Sodiated Adduct | ~ 1115.9 |

| [M+K]⁺ | Potassiated Adduct | ~ 1131.8 |

The presence of these adducts at their expected mass-to-charge (m/z) ratios confirms the molecular weight of the compound. Furthermore, tandem mass spectrometry (MS/MS) can be performed on these parent ions. The resulting fragmentation pattern, which would likely show sequential neutral losses of lauric acid (200.32 Da), can be used to further corroborate the structure and confirm the identity of the fatty acid components. nih.gov This detailed analysis is also crucial for identifying any impurities, such as incompletely esterified sorbitol molecules or the presence of other fatty acid esters.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical tool for large biomolecules and synthetic polymers, offering rapid and sensitive mass analysis. mdpi.com For compounds like this compound, this technique is invaluable for determining the molecular weight and assessing the distribution of esterification products. In a typical MALDI-TOF MS analysis, the analyte is co-crystallized with a matrix, an organic acid that strongly absorbs the laser energy. micropspbgmu.ru For saccharides and their derivatives, 2,5-dihydroxybenzoic acid (2,5-DHB) is a commonly used and effective matrix. mdpi.com

The analysis provides a spectrum showing the mass-to-charge ratio of the ions. For this compound, the primary peak would correspond to the singly charged molecular ion (e.g., [M+Na]⁺), confirming its molecular mass. Furthermore, the technique can reveal the heterogeneity of the sample, showing peaks corresponding to under- or over-esterified species, such as D-Glucitol tetra- and hexa-laurates. This capability is crucial for quality control in the synthesis of such polyol esters. While MALDI-TOF MS offers lower instrumentation costs and simpler sample preparation compared to some other mass spectrometry methods, achieving high sensitivity for polysaccharides and their derivatives can sometimes be challenging. mdpi.combevital.no

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. skemman.is IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. uni-tuebingen.de Both techniques provide a unique fingerprint of the molecule, allowing for structural confirmation. For this compound, these methods are used to verify the presence of the key ester and hydroxyl functional groups.

The vibrational spectra of this compound are dominated by features corresponding to its ester and single hydroxyl functionalities.

Ester Bonds: The presence of the five laurate ester groups gives rise to two prominent vibrational bands. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration is expected in the IR spectrum. Another characteristic set of bands arises from the C-O stretching vibrations within the ester linkages.

Hydroxyl Group: The single remaining hydroxyl (-OH) group on the D-Glucitol backbone is identified by a characteristic broad stretching vibration band in the high-frequency region of the IR spectrum, typically around 3200-3600 cm⁻¹. acs.org The precise position and shape of this band can provide information about hydrogen bonding within the molecular structure.

The combined data from IR and Raman spectroscopy confirm the successful esterification of the D-glucitol polyol and the retention of one hydroxyl group, consistent with the pentalaurate structure.

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | Source |

| O-H | Stretching | 3200 - 3600 | acs.org |

| C=O (Ester) | Stretching | 1735 - 1750 | skemman.is |

| C-O (Ester) | Stretching | 1000 - 1300 | skemman.is |

Thermal Analysis for Understanding Structural Transitions and Stability Mechanisms in Advanced Material Systems

Thermal analysis techniques are crucial for characterizing the physical properties and thermal stability of materials. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide vital information on its phase behavior and decomposition profile.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. rsc.org It is used to determine thermal transitions such as melting (Tm) and crystallization (Tc) temperatures and their associated enthalpy changes. rsc.orgresearchgate.net For a waxy solid like this compound, DSC provides insight into its crystalline structure and physical stability.

The thermal behavior of sorbitan (B8754009) esters is influenced by the fatty acid chain length and the degree of esterification. rsc.org Saturated fatty acid esters, like the laurate esters, are known to crystallize. rsc.org A DSC thermogram of this compound would be expected to show an endothermic peak upon heating, corresponding to the melting of its crystalline structure, and an exothermic peak upon cooling, corresponding to its crystallization. nih.govnih.gov

The melting point of sorbitan esters generally increases with the chain length of the fatty acid. For example, sorbitan monostearate (C18) has a higher melting point than sorbitan monolaurate (C12). nih.govnih.gov The presence of multiple ester groups in the pentalaurate would likely result in a relatively sharp melting endotherm. The exact melting temperature and enthalpy of melting (ΔHm) are key parameters for quality control and for understanding the material's behavior in various applications.

Table 4: Representative DSC Data for Sorbitan Esters with Saturated Fatty Acids

| Compound | Melting Peak (Tm) (°C) | Crystallization Peak (Tc) (°C) | Reference |

| Sorbitan Monolaurate (Span 20) | ~-15 to 22 | Varies | rsc.org, researchgate.net |

| Sorbitan Monopalmitate (Span 40) | ~45 - 47 | ~20 - 25 | rsc.org |

| Sorbitan Monostearate (Span 60) | ~51 - 57 | ~45 - 50 | nih.gov, nih.gov |

| Expected for D-Glucitol Pentalaurate | Likely in the range of Span 60 | Dependent on purity |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Mechanisms

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. bath.ac.uk This technique is used to determine the thermal stability and decomposition profile of a material. For this compound, TGA can reveal the temperatures at which the compound begins to degrade and the different stages of its decomposition.

Sorbitan esters are generally considered to be thermally stable. huanachemical.com Decomposition typically begins at temperatures above 250°C. redox.com A TGA curve for this compound would be expected to show a stable baseline until the onset of decomposition. The decomposition would likely occur in multiple stages. The initial weight loss could correspond to the cleavage of the five laurate ester chains, followed by the decomposition of the sorbitol core at higher temperatures. The final residue at the end of the analysis in an inert atmosphere (e.g., nitrogen) would be expected to be minimal, indicating complete decomposition into volatile products. uww.edu

Table 5: Expected TGA Decomposition Profile for this compound

| Temperature Range (°C) | % Weight Loss | Associated Decomposition Event | Reference |

| < 250 | < 5% | Loss of residual moisture or volatiles | redox.com |

| 250 - 400 | ~75-85% | Cleavage and volatilization of the five laurate chains | uww.edu |

| > 400 | ~10-20% | Decomposition of the sorbitol backbone | uww.edu |

Note: This is a hypothetical decomposition profile based on the structure of the compound and general knowledge of sorbitan ester thermal stability. The exact temperatures and weight loss percentages would need to be determined experimentally.

Structural and Conformational Analysis of D Glucitol 1,3,4,5,6 Pentalaurate

Computational Chemistry and Molecular Modeling Approaches Not Documented

Computational methods are powerful tools for understanding the behavior of molecules at an atomic level. However, no specific studies employing these techniques on D-Glucitol 1,3,4,5,6-pentalaurate have been found.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility and intermolecular interactions of a compound. There are no published MD simulation studies focused on this compound to describe its dynamic behavior.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences to predict the activity of a compound from its physicochemical properties. The development of a QSAR model for this compound would require a dataset of related molecules with known activities, which is not currently available in the literature.

Advanced Applications and Material Science Research of D Glucitol 1,3,4,5,6 Pentalaurate

Polymer Science and Engineering Applications

D-Glucitol 1,3,4,5,6-pentalaurate, a derivative of the sugar alcohol D-glucitol, is emerging as a versatile building block in polymer science. Its unique structure, featuring multiple ester groups, allows for its application as a monomer, cross-linking agent, and property modifier in various polymeric systems.

Utilization as Monomers for Bio-based Polymer Synthesis

The drive towards sustainable materials has spurred research into bio-based polymers, with D-glucitol derivatives being prime candidates for monomer synthesis. upc.edunih.gov The synthesis of polyesters and copolyesters from sugar-based monomers like those derived from D-glucitol is a significant area of investigation. upc.eduresearchgate.net These monomers can be derived from renewable resources and contribute to the development of polymers with enhanced properties and biodegradability. upc.edumdpi.com For instance, bicyclic diols derived from D-glucitol have been successfully used to create bio-based polyesters, demonstrating the potential to replace petroleum-based monomers. upc.edu The resulting polymers often exhibit improved thermal properties and susceptibility to hydrolysis, key characteristics for various applications. upc.eduresearchgate.net

Cross-linking Agents in Polymer Network Formation

The multiple reactive sites on D-glucitol pentalaurate make it an effective cross-linking agent, which can create a three-dimensional network structure in polymers. specialchem.com This cross-linking process significantly alters the physicochemical properties of the material, leading to improvements in mechanical strength, thermal stability, and resistance to degradation. mdpi.com The density of these cross-links can be controlled to fine-tune the final properties of the polymer, such as achieving a balance between stiffness and elasticity. specialchem.comnagase.com For example, sorbitol-based multifunctional epoxy compounds are used as crosslinkers for resins, enhancing the durability and strength of the final product. nagase.com

Modifiers for Polymeric Material Properties

The incorporation of D-glucitol pentalaurate into polymer matrices can modify their properties, such as hydrophilicity and flexibility. The hydroxyl and ester groups present in the molecule can influence the polymer's interaction with water, thereby adjusting its hydrophilic or hydrophobic nature. This is particularly relevant in applications like coatings and adhesives where surface properties are critical. Furthermore, the long laurate chains can act as internal plasticizers, increasing the flexibility of otherwise rigid polymers. This modification can improve the processability and end-use performance of various plastic materials.

Amphiphilic Architectures and Self-Assembly Research

This compound possesses an amphiphilic nature, with a hydrophilic D-glucitol core and multiple lipophilic laurate chains. This structure drives its self-assembly into various architectures in solution, a phenomenon of great interest in materials science and nanotechnology. mdpi.comrsc.org

Micellar Formation and Surfactant Behavior Studies

As an amphiphilic molecule, D-glucitol pentalaurate can act as a non-ionic surfactant. mdpi.com In aqueous solutions, these molecules can self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). jmaterenvironsci.commdpi.com These micelles typically have a core-shell structure, with the hydrophobic laurate tails forming the core and the hydrophilic glucitol heads forming the outer shell. mdpi.com The formation and properties of these micelles are influenced by factors such as temperature and the presence of other substances in the solution. jmaterenvironsci.com The study of the micellar behavior of such sugar-based surfactants is crucial for their application in various fields, including as emulsifiers and stabilizers. researchgate.net

Emulsification Properties and Interfacial Tension Reduction

The surfactant properties of D-glucitol pentalaurate make it an effective emulsifier, capable of stabilizing mixtures of oil and water. matangiindustries.comlamberti.com It achieves this by adsorbing at the oil-water interface, reducing the interfacial tension between the two phases. mdpi.comscispace.com A lower interfacial tension facilitates the formation of smaller droplets, leading to more stable emulsions. mdpi.com This property is highly valuable in the food, cosmetic, and pharmaceutical industries, where stable emulsions are essential for product formulation and performance. matangiindustries.com The efficiency of emulsification is dependent on the concentration of the surfactant, with an optimal concentration leading to the most significant reduction in interfacial tension and the most stable emulsion. scispace.com

Interactive Data Table: Properties of D-Glucitol Esters and Related Compounds

| Compound | Molecular Formula | Key Properties | Relevant Applications |

| This compound | C78H146O11 | Amphiphilic, Bio-based | Polymer synthesis, Surfactant, Emulsifier |

| Sorbitan (B8754009) Monolaurate (Span 20) | C18H34O6 | Non-ionic surfactant, Lipophilic | Food additive, Emulsifier in cosmetics |

| Sorbitan Trioleate (Span 85) | C60H108O8 | Non-ionic surfactant, Lipophilic | Emulsifier in industrial applications |

| D-Glucitol | C6H14O6 | Polyol (sugar alcohol) | Precursor for synthesis, Food additive |

Nanocarrier Development and Encapsulation Studies

The molecular structure of this compound, with its lipophilic laurate tails and more hydrophilic glucitol core, makes it a candidate for the development of nanocarriers. nih.govresearchgate.net These systems are engineered at the nanoscale to encapsulate and deliver active compounds, such as pharmaceuticals or other functional molecules. nih.gov Research in this area focuses on leveraging the self-assembly properties of such amphiphilic molecules to form stable nanostructures, like micelles or vesicles, in which a therapeutic agent can be entrapped. The five long-chain laurate groups provide a substantial non-polar domain, ideal for encapsulating hydrophobic drugs, potentially improving their solubility and bioavailability.

Studies are investigating how the specific arrangement of the ester groups on the glucitol backbone influences the formation, stability, and loading capacity of these nanocarriers. The goal is to create systems that can protect the encapsulated payload from degradation and control its release at a desired target site. While still an emerging area of research for this specific compound, the principles of using esterified sugar alcohols for drug delivery are being actively explored.

Advanced Functional Materials Development

The unique chemical and physical properties of this compound are being harnessed in the development of advanced functional materials. thermtest.comresearchgate.net These are materials designed to possess specific, often "smart," properties that respond to external stimuli, making them suitable for a range of high-performance applications.

One of the most promising applications for this compound is in the field of thermal energy storage as a phase change material (PCM). researchgate.netnih.gov PCMs are substances that absorb and release large amounts of latent heat during a phase transition, such as melting and freezing, at a relatively constant temperature. thermtest.comresearchgate.net This property is highly valuable for applications in solar energy storage, energy-efficient buildings, and thermal management of electronic devices. nih.govresearchgate.net

This compound, as an organic PCM, offers several advantages, including a high latent heat of fusion and chemical stability. thermtest.com Research is focused on characterizing its thermal properties, such as its melting and freezing temperatures and its enthalpy of fusion. To be practical for thermal energy storage, a PCM must have a phase transition temperature that aligns with the specific application requirements. For instance, for building applications, a PCM with a melting point near room temperature is desirable to help maintain a comfortable indoor climate.

To overcome issues like leakage in the liquid state, a common challenge with organic PCMs, researchers are exploring the development of shape-stabilized PCMs. researchgate.net This involves incorporating the this compound into a supporting porous matrix. This matrix holds the PCM through capillary forces, preventing it from flowing when it melts. researchgate.net

| Property | Description | Relevance to this compound |

| Phase Transition Temperature | The temperature at which the material changes from solid to liquid (melting) or liquid to solid (freezing). | The specific melting and freezing points of this compound determine its suitability for different thermal energy storage applications. |

| Latent Heat of Fusion | The amount of energy absorbed or released per unit mass during a phase change at a constant temperature. | A high latent heat of fusion is desirable as it means more energy can be stored in a smaller amount of material. |

| Thermal Conductivity | The ability of the material to conduct heat. | Higher thermal conductivity is generally preferred for faster charging and discharging of the thermal energy storage system. |

| Chemical Stability | The ability of the material to resist chemical degradation over repeated thermal cycles. | Ensures a long operational life for the thermal energy storage system. |

The molecular structure of this compound suggests its potential use as a rheological modifier in complex fluids. Rheological modifiers are additives that are used to control the flow properties, such as viscosity and viscoelasticity, of a liquid system. ucl.ac.uk The long fatty acid chains of the pentalaurate can introduce significant intermolecular interactions, leading to an increase in viscosity or the formation of gel-like structures in certain solvents.

In formulations such as cosmetics, lubricants, and coatings, precise control over rheology is crucial for product performance and stability. google.comgoogle.com For example, in a cosmetic cream, a rheological modifier can provide the desired thickness and spreadability. Research in this area would involve studying how the concentration of this compound and the nature of the solvent affect the rheological behavior of the fluid. Techniques such as rotational rheometry would be employed to measure viscosity, shear stress, and viscoelastic moduli (G' and G''). cerealsgrains.org

With the growing demand for sustainable and bio-based materials, there is a need for functional additives derived from renewable resources. This compound, being derived from D-glucitol (a sugar alcohol) and lauric acid (a fatty acid obtainable from vegetable oils), fits this description. It has the potential to be used as a bio-based additive in bioplastics and other bio-composites.

As an additive, it could function as a plasticizer, improving the flexibility and processability of brittle biopolymers like polylactic acid (PLA) or polyhydroxyalkanoates (PHAs). The long laurate chains can intercalate between the polymer chains, reducing intermolecular forces and increasing chain mobility. Furthermore, its potential as a compatibilizer in bio-based polymer blends is another area of interest. Its amphiphilic nature could help to improve the interfacial adhesion between different biopolymer phases, leading to materials with enhanced mechanical properties.

Surface Chemistry and Interfacial Phenomena Studies

The behavior of molecules at interfaces is critical in a wide range of applications, including emulsification, foaming, and coating. e3s-conferences.org The amphiphilic character of this compound makes it a subject of interest for studies in surface chemistry and interfacial phenomena. e3s-conferences.org

This compound is expected to exhibit surface-active properties, meaning it will tend to adsorb at interfaces, such as the boundary between oil and water or between a liquid and a solid surface. worktribe.com This adsorption can lower the interfacial tension, which is the energy required to create a new interface. This property is fundamental to the formation and stabilization of emulsions.

Research in this area would investigate the efficiency and effectiveness of this compound as an emulsifier. This would involve measuring the reduction in interfacial tension at various concentrations and studying the stability of emulsions formed with this compound. The packing of the molecules at the interface, influenced by the bulky nature of the pentalaurate structure, would be a key factor determining its performance. At liquid-solid interfaces, its adsorption could be used to modify the surface properties of materials, for example, to make a surface more hydrophobic or to improve the dispersion of solid particles in a liquid medium.

| Parameter | Description | Relevance to this compound |

| Interfacial Tension | The force per unit length existing at the interface between two immiscible liquid phases. | The ability of this compound to lower interfacial tension is a measure of its efficiency as a surface-active agent. |

| Critical Micelle Concentration (CMC) | The concentration of a surfactant above which micelles form and all additional surfactant added to the system goes to micelles. | The CMC is an important parameter for understanding the self-assembly behavior of the molecule in solution. |

| Adsorption Isotherm | A curve that describes the amount of a substance adsorbed onto a surface as a function of its concentration in the solution at a constant temperature. | Adsorption isotherms provide quantitative information about the affinity of the molecule for a particular interface. |

Film Formation and Spreading Dynamics

The study of film formation typically involves techniques like Langmuir-Blodgett trough analysis, where a monolayer of the substance is spread on a liquid subphase (usually water) and compressed. This allows for the determination of various parameters, including the area per molecule at different surface pressures, the collapse pressure at which the film breaks, and the compressibility modulus, which provides insights into the film's physical state (e.g., gas, liquid-expanded, liquid-condensed, or solid).

Spreading dynamics are often investigated by observing the rate at which the substance spreads across a liquid or solid surface. This behavior is governed by factors such as surface tension gradients, viscosity of the spreading liquid and the subphase, and the intermolecular forces within the spreading film.

While general principles of film formation and spreading for amphiphilic molecules (compounds with both hydrophilic and hydrophobic parts) are well-established, specific experimental data for this compound would be necessary to create detailed data tables and in-depth research findings as requested. Without such dedicated studies, any discussion on its filmogenic and spreading properties would be purely speculative and not based on scientific evidence.

Further research, including experimental investigations, would be required to characterize the unique properties of this compound at interfaces and to understand its potential applications in areas where film formation and spreading are critical.

Degradation and Stability Mechanisms of D Glucitol 1,3,4,5,6 Pentalaurate

Investigation of Hydrolytic Degradation Pathways (e.g., pH dependence, kinetics)

No studies were identified that specifically investigate the hydrolytic degradation of D-Glucitol 1,3,4,5,6-pentalaurate. Consequently, there is no available data on its behavior under varying pH conditions or the kinetics of its hydrolysis. While general principles of ester hydrolysis suggest that the compound would be susceptible to breakdown into D-Glucitol and lauric acid, particularly under acidic or basic conditions, specific experimental evidence to support this for the pentalaurate ester is absent.

Oxidative Stability and Degradation Kinetics Under Various Environmental Conditions

There is a lack of information regarding the oxidative stability of this compound. Studies detailing its degradation kinetics under different environmental conditions, such as exposure to oxygen, temperature fluctuations, or the presence of pro-oxidants, could not be located.

Photostability Studies and Degradation Product Identification

No photostability studies for this compound have been published. As a result, there is no information on its susceptibility to degradation upon exposure to light or the identity of any potential degradation products that may form under such conditions.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel High-Yield and Regioselective Synthetic Methodologies

The efficient and controlled synthesis of D-Glucitol 1,3,4,5,6-pentalaurate is a primary hurdle to its widespread application. Future research must focus on developing synthetic routes that are not only high-yielding but also highly specific in their esterification of the D-Glucitol (sorbitol) backbone.

Traditional chemical synthesis of polyol esters often results in a complex mixture of products due to the multiple hydroxyl groups on the sorbitol molecule, necessitating energy-intensive purification steps. rsc.orgumich.edu Advanced catalytic systems, including the use of novel composite catalysts, have shown promise in improving yields and reducing reaction times for polyol ester synthesis, even in solvent-free conditions. rsc.org

A particularly promising avenue is the use of enzymatic catalysis. Lipases, for instance, can offer high regioselectivity, preferentially esterifying specific hydroxyl groups on the polyol. researchgate.nettandfonline.com Research into immobilized lipases, such as those from Candida antarctica and Thermomyces lanuginosus, has demonstrated the potential for producing specific sorbitol esters with high conversion rates. researchgate.netresearchgate.net The optimization of reaction parameters such as temperature, substrate molar ratio, and the use of non-aqueous media are critical for maximizing the yield of the desired pentalaurate ester. researchgate.net Furthermore, the development of biocatalytic processes in greener solvent systems, like deep eutectic solvents, could enhance the sustainability of the synthesis, though challenges in substrate solubility and enzyme stability need to be addressed. frontiersin.orguni-hannover.detuhh.deacs.org

| Parameter | Conventional Chemical Synthesis | Potential Enzymatic Synthesis |

| Selectivity | Low regioselectivity, mixture of esters | High regioselectivity for specific hydroxyl groups researchgate.net |

| Reaction Conditions | High temperatures and pressures may be required | Milder reaction conditions mdpi.com |

| Catalyst | Often harsh acids or metal catalysts ijcce.ac.ir | Lipases and other enzymes tandfonline.com |

| Byproducts | Can generate significant waste | Generally fewer byproducts |

| Yield of Specific Isomer | Often low for a single, highly substituted isomer | Potentially higher for a specific isomer researchgate.net |

Exploration of D-Glucitol Pentalaurate in Emerging Advanced Material Applications

The unique structure of this compound, with its polyol core and multiple long-chain fatty acid esters, suggests its potential utility in a variety of advanced materials. The high degree of esterification would likely impart significant hydrophobicity, making it a candidate for applications distinct from less-substituted sorbitan (B8754009) esters.

One key area of exploration is in the formulation of high-performance, biodegradable lubricants. Polyol esters are already recognized for their excellent thermal stability and lubricity, making them suitable for demanding applications such as in aviation and automotive industries. google.comteknorapex.com The specific structure of D-Glucitol pentalaurate could offer unique viscosity and film-forming properties. Research should focus on characterizing its tribological performance, including its behavior under extreme pressure and temperature conditions.

Furthermore, its potential as a bio-based component in polymers and coatings is a significant research avenue. Sugar esters are being investigated for their role in creating low-VOC (Volatile Organic Compound) alkyd paints and coatings. chemistryforsustainability.org D-Glucitol pentalaurate could function as a plasticizer or a building block for novel polyester (B1180765) resins, contributing to the development of more sustainable plastics and composites. google.com Its biodegradability would be a key advantage in applications such as agricultural coatings for controlled-release fertilizers, reducing the accumulation of persistent polymers in the environment. google.com

Integration of Computational Design with Experimental Synthesis and Characterization

To accelerate the development and application of this compound, a synergistic approach combining computational modeling with experimental work is essential. In silico methods can provide valuable insights into the structure-property relationships of this complex molecule, guiding its synthesis and application.

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties of D-Glucitol pentalaurate, such as its viscosity, thermal stability, and surface activity, based on its molecular structure. livescience.io This predictive capability can help in screening its potential performance in various applications before undertaking extensive and costly experimental work. livescience.io

Molecular modeling and simulation techniques can be employed to understand the interactions of D-Glucitol pentalaurate at a molecular level. For instance, molecular dynamics simulations could elucidate its behavior in lubricant formulations or its compatibility within a polymer matrix. In the context of enzymatic synthesis, computational methods can be used to model enzyme-substrate interactions, providing insights into the regioselectivity of lipases and guiding the design of more efficient biocatalysts. researchgate.netd-nb.infouniovi.es This can involve docking studies and quantum mechanics/molecular mechanics (QM/MM) methods to understand the catalytic mechanism and transition states. rsc.org

| Research Area | Computational Tool | Potential Outcome |

| Synthesis Optimization | Molecular Docking, QM/MM | Understanding enzyme regioselectivity, designing improved biocatalysts researchgate.netrsc.org |

| Property Prediction | QSPR, Molecular Dynamics | Estimating physical and chemical properties, predicting performance in applications livescience.io |

| Material Formulation | Molecular Dynamics | Simulating interactions with other components in lubricants, polymers, etc. |

Sustainable Production and Life Cycle Assessment of this compound

For this compound to be a truly sustainable alternative to petroleum-derived chemicals, a thorough evaluation of its entire life cycle is necessary. This involves not only developing green synthetic routes but also assessing its environmental impact from raw material sourcing to end-of-life.

The sustainable production of this compound relies on the use of renewable feedstocks. D-Glucitol is derived from the hydrogenation of glucose, which can be sourced from various biomasses, including those not in competition with food production, such as lignocellulosic materials. frontiersin.org The lauric acid component can be obtained from vegetable oils. Future research should focus on optimizing the cultivation and processing of these renewable resources to minimize their environmental footprint.

A comprehensive Life Cycle Assessment (LCA) is crucial to quantify the environmental impacts associated with the production, use, and disposal of this compound. acs.orgnih.govrepec.orgresearchgate.nete3s-conferences.org This assessment should consider factors such as energy consumption, greenhouse gas emissions, water usage, and ecotoxicity. acs.orgnih.gov The LCA results can then be compared with those of conventional, petroleum-based products to provide a clear picture of its environmental benefits. acs.org Furthermore, the biodegradability of D-Glucitol pentalaurate is a key attribute that needs to be thoroughly investigated under various environmental conditions to ensure it does not persist in ecosystems. locusingredients.comsignicent.comnih.gov

| Life Cycle Stage | Key Considerations for Sustainability |

| Raw Material Sourcing | Use of non-food biomass for glucose, sustainable cultivation of lauric acid sources. frontiersin.org |

| Synthesis Process | Energy-efficient methods, use of green solvents and catalysts, waste minimization. frontiersin.org |

| Use Phase | High performance and durability to extend product lifespan. |

| End-of-Life | Complete biodegradability in relevant environments (soil, water). locusingredients.comsignicent.comnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.